4-Benzyloxy-3-methoxyphenethyl alcohol
Description
Properties
CAS No. |
64881-05-6 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H18O3/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3 |
InChI Key |
VYGZUMHSOJKVSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Liquid Chromatography
4-Benzyloxy-3-methoxyphenethyl alcohol is primarily utilized in liquid chromatography, specifically in reverse-phase high-performance liquid chromatography (HPLC). The compound can be effectively separated using the Newcrom R1 HPLC column, which operates under simple conditions involving a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid .
Table 1: HPLC Conditions for this compound
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
| Application | Isolation of impurities, pharmacokinetics |
Pharmacokinetics
The compound's properties make it suitable for pharmacokinetic studies. Its ability to be analyzed via HPLC allows researchers to investigate absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions to form more complex structures. For instance, it has been involved in the synthesis of 3-arylpropanamides through radical condensation reactions with acetamides .
Case Study: Synthesis of 3-Arylpropanamides
In a study exploring the reaction of benzylic alcohols with acetamides, this compound was shown to yield high conversion rates when coupled with appropriate reagents under optimized conditions. The presence of electron-donating groups enhanced the yield significantly .
Oxidation Reactions
The compound has also been studied for its reactivity under solvent-free oxidation conditions. It demonstrated variable conversion rates depending on the substituents on the aromatic ring, highlighting its utility in synthetic organic chemistry .
Table 2: Oxidation Reactivity of Benzylic Alcohol Derivatives
| Compound | Conversion Rate (%) | Selectivity (%) |
|---|---|---|
| 4-Methoxybenzyl Alcohol | 70 | 86 |
| 4-Benzyloxy-3-methoxybenzyl Alcohol | Variable | Variable |
Antimycobacterial Activity
Recent studies have evaluated the antimycobacterial properties of derivatives related to this compound. The compound showed promising results against Mycobacterium tuberculosis, indicating potential therapeutic applications .
Drug Development
Due to its structural characteristics and biological activity, this compound is being explored as a lead compound for drug development targeting various diseases, including infectious diseases caused by resistant strains of bacteria.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-benzyloxy-3-methoxyphenethyl alcohol with structurally related compounds, focusing on substituents, molecular properties, and applications:
Q & A
Q. What are the recommended synthetic routes for 4-Benzyloxy-3-methoxyphenethyl alcohol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves introducing the benzyloxy group to a phenolic precursor. A two-step approach is recommended:
Protection of phenolic hydroxyl groups : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.
Reduction of intermediates : Convert ketone or ester precursors to the alcohol moiety using NaBH₄ or LiAlH₄.
Q. Optimization Strategies :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
- Reaction Monitoring : Use TLC or HPLC to track byproduct formation and adjust reaction time/temperature .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Reference Techniques : Enzymatic oxidation methods for related alcohols (e.g., Mn peroxidase-catalyzed oxidation of veratryl alcohol) suggest alternative pathways for functional group modification .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer :
Q. What solvent systems are optimal for the dissolution and purification of this compound in laboratory settings?
Methodological Answer :
- Dissolution : Use polar aprotic solvents (DMF, DMSO) for reactions. For recrystallization, ethanol/water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity .
- Chromatography : Optimize silica gel columns with hexane:ethyl acetate (3:1 to 1:1 gradient) for separation of benzyloxy-containing analogs .
- Stability Note : Avoid prolonged exposure to acidic/basic conditions to prevent ether cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal pH ranges for the stability of this compound in aqueous solutions?
Methodological Answer : Conflicting pH stability data may arise from differences in buffer composition or temperature. To resolve:
Systematic pH Screening : Prepare buffered solutions (pH 3–9) and monitor degradation via HPLC at 25°C and 40°C .
Kinetic Analysis : Calculate degradation rate constants (k) to identify pH-dependent instability thresholds.
Ionic Strength Effects : Compare stability in phosphate vs. citrate buffers to isolate ionic contributions .
Q. Example Data :
| pH | Degradation Rate (k, h⁻¹) |
|---|---|
| 3.0 | 0.12 |
| 7.0 | 0.02 |
| 9.0 | 0.18 |
Q. What mechanistic insights can be gained from studying the enzymatic oxidation of this compound using peroxidases, and how does this compare to related phenolic alcohols?
Methodological Answer :
- Oxidation Pathways : Manganese peroxidase (MnP) in the presence of Mn²⁺ and H₂O₂ oxidizes phenolic alcohols to aldehydes. For this compound, monitor aldehyde formation (λmax ~280 nm) and compare kinetics to veratryl alcohol (kcat ~0.5 s⁻¹) .
- Structural Comparisons : Bulkier benzyloxy groups may sterically hinder enzyme access, reducing oxidation efficiency versus simpler analogs like anisyl alcohol.
- Radical Intermediates : Use EPR spectroscopy to detect Mn³⁺-oxalate complexes, critical for electron transfer in MnP systems .
Q. What strategies are recommended for minimizing byproduct formation during benzyloxy group introduction in this compound synthesis?
Methodological Answer :
- Selective Protection : Employ orthogonal protecting groups (e.g., TBDMS for methoxy) to prevent over-benzylation .
- Temperature Control : Maintain reactions at 0–5°C to suppress dialkylation .
- Byproduct Identification : Use LC-MS to detect dibenzylated byproducts (M⁺ = 384.4 g/mol) and adjust stoichiometry (limit benzyl halide to 1.1 eq) .
Q. Example Optimization :
| Condition | Byproduct Yield |
|---|---|
| Room temperature | 18% |
| 0°C, 1.1 eq BnBr | 3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
